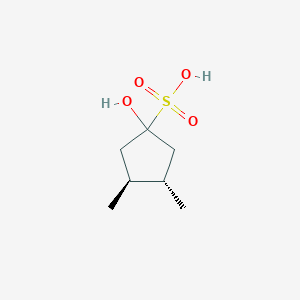
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid is a chiral sulfonic acid derivative with a cyclopentane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentane derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 1-position can be achieved through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Methylation: The methyl groups at the 3 and 4 positions are introduced via alkylation reactions, often using methyl iodide in the presence of a strong base like sodium hydride.
Sulfonation: The sulfonic acid group is introduced through sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.
Reduction: The sulfonic acid group can be reduced to a sulfonate ester using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfonate esters.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid has several scientific research applications:
Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Material Science: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism by which (3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid exerts its effects depends on its application:
In Organic Synthesis: Acts as a chiral auxiliary, influencing the stereochemistry of the reaction products.
In Medicinal Chemistry: Interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In Catalysis: Functions as a catalyst by providing a reactive site for substrate molecules, facilitating chemical transformations.
相似化合物的比较
Similar Compounds
(3R,4R)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
Cyclopentane-1-sulfonic acid: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.
1-hydroxy-3,4-dimethylcyclopentane: Lacks the sulfonic acid group, affecting its solubility and reactivity.
Uniqueness
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications in various fields. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug design.
属性
CAS 编号 |
921210-47-1 |
|---|---|
分子式 |
C7H14O4S |
分子量 |
194.25 g/mol |
IUPAC 名称 |
(3S,4S)-1-hydroxy-3,4-dimethylcyclopentane-1-sulfonic acid |
InChI |
InChI=1S/C7H14O4S/c1-5-3-7(8,4-6(5)2)12(9,10)11/h5-6,8H,3-4H2,1-2H3,(H,9,10,11)/t5-,6-/m0/s1 |
InChI 键 |
LWDUHWCHRIDWQA-WDSKDSINSA-N |
手性 SMILES |
C[C@H]1CC(C[C@@H]1C)(O)S(=O)(=O)O |
规范 SMILES |
CC1CC(CC1C)(O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



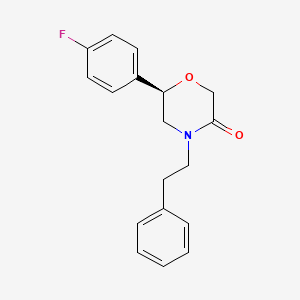
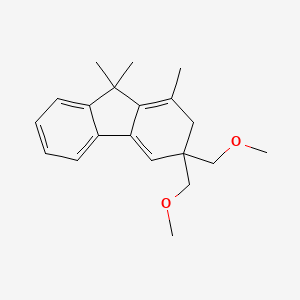
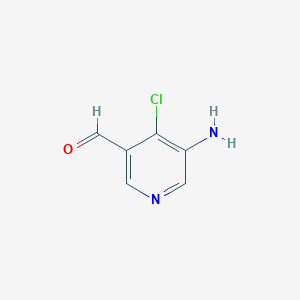
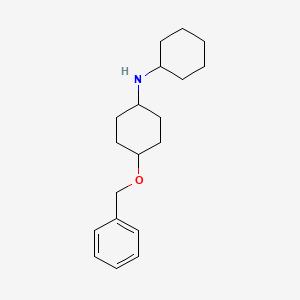
![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)
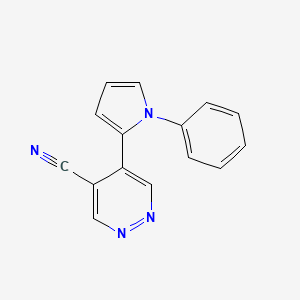
![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627238.png)
![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
